molecular formula C7H11FO B12847199 1-Cyclopentyl-2-fluoroethanone

1-Cyclopentyl-2-fluoroethanone

Cat. No.: B12847199
M. Wt: 130.16 g/mol
InChI Key: SVSNZVBLKGOFGU-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2-fluoroethanone is an organic compound with the molecular formula C7H11FO It is characterized by a cyclopentyl group attached to a 2-fluoroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-2-fluoroethanone can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with a fluorinating agent under controlled conditions. For instance, the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-fluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-2-fluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-fluoroethanone involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes .

Comparison with Similar Compounds

    Cyclopentanone: Similar structure but lacks the fluorine atom.

    2-Fluoroacetophenone: Contains a fluorine atom but has a different aromatic structure.

    Cyclopentyl methyl ether: Similar cyclopentyl group but different functional group.

Uniqueness: 1-Cyclopentyl-2-fluoroethanone is unique due to the presence of both a cyclopentyl group and a fluorine atom, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

1-cyclopentyl-2-fluoroethanone

InChI

InChI=1S/C7H11FO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2

InChI Key

SVSNZVBLKGOFGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CF

Origin of Product

United States

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